molecular formula C13H16ClF3N2O B4284382 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea

Cat. No.: B4284382
M. Wt: 308.73 g/mol
InChI Key: JTTYQSJFWNWJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorinated phenyl ring substituted with a trifluoromethyl group and an ethylpropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Organic solvents such as dichloromethane or toluene
  • Catalyst: Tertiary amines or metal catalysts

Industrial Production Methods

In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea may involve large-scale batch or continuous processes. The key steps include:

  • Preparation of 2-chloro-5-(trifluoromethyl)aniline.
  • Reaction with an appropriate isocyanate derivative.
  • Purification of the final product through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or partially reduced urea derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea can be compared with other similar compounds such as:

    N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-methylpropyl)urea: Differing by the alkyl group attached to the urea moiety.

    N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylbutyl)urea: Differing by the length of the alkyl chain.

    N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpentyl)urea: Differing by the presence of additional carbon atoms in the alkyl chain.

The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(1-ethylpropyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c1-3-9(4-2)18-12(20)19-11-7-8(13(15,16)17)5-6-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTYQSJFWNWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.